(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-2-4-5(3-8)6(4)7(9)10;/h4-6H,2-3H2,1H3,(H,9,10);1H/t4-,5+,6?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLKSZWQIRKJQ-FTEHNKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Alkylated nitrogen derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atom within the bicyclic structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Key Structural and Functional Differences
Stereochemical and Salt Form Comparisons
- Stereoisomers : The (1S,5R) configuration of the target compound contrasts with enantiomers like (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride , which may exhibit divergent receptor binding or metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., the target compound) enhance solubility and crystallinity compared to free bases or other salts (e.g., methanesulfonate in ) .
Physicochemical Properties
Biological Activity
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid; hydrochloride is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- IUPAC Name : (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid; hydrochloride
- CAS Number : 1212105-25-3
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
The biological activity of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds, facilitating interactions that modulate receptor activity and influence cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding assays, particularly with opioid receptors, which are crucial in pain management and neurological disorders.
- Antinociceptive Effects : Preliminary studies suggest that (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane derivatives may exhibit antinociceptive properties, making them candidates for pain relief therapies.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.
Comparative Studies
A comparison of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane derivatives with other related compounds highlights its unique properties:
Case Studies
Several case studies have explored the biological activity of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane:
Case Study 1: Opioid Receptor Interaction
In a study examining the binding affinity of various azabicyclic compounds to opioid receptors, (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane demonstrated significant binding affinity compared to traditional opioids, suggesting a novel mechanism for pain management without the typical side effects associated with opioid use .
Case Study 2: Neuroprotection in Animal Models
Research involving animal models of neurodegeneration showed that administration of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane resulted in reduced neuronal cell death and improved behavioral outcomes in tests for cognitive function . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis often involves Pd-catalyzed cross-coupling reactions (e.g., nucleophilic aromatic substitution) and thermal cyclization starting from L-glutamic acid derivatives. Protecting groups like tert-butoxycarbonyl (Boc) are critical for regioselectivity. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate intermediates are synthesized via Simmons-Smith cyclopropanation followed by deprotection . Hydrochloride salt formation is typically achieved by treating the free base with HCl in polar solvents like ethanol.
Q. Which spectroscopic techniques are optimal for characterizing the bicyclic structure of this compound?
- Methodological Answer : X-ray crystallography (XRD) is definitive for resolving stereochemistry, as demonstrated for exo-3-(3,4,5-trifluorophenyl)bicyclo[3.1.0]hexane derivatives, where hydrogen coordinates and isotropic displacement parameters were analyzed . High-resolution NMR (¹H/¹³C) and IR spectroscopy are complementary for confirming functional groups (e.g., carboxylic acid protons at δ 12-14 ppm) and hydrogen bonding patterns.
Q. How does the hydrochloride salt influence solubility and reactivity compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating biological assays. Reactivity in nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) is modulated by protonation of the azabicyclo nitrogen, which can reduce undesired side reactions . Solubility profiles in DMF, ethanol, or dichloromethane should be empirically validated for specific reaction conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of bicyclic azabicyclohexane derivatives?
- Methodological Answer : Discrepancies in stereochemistry often arise from competing ring-opening pathways during cyclopropanation. Chiral HPLC or capillary electrophoresis can separate diastereomers, while computational modeling (DFT) predicts energy barriers for ring-opening/closure steps. Crystallographic data from analogs (e.g., 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane) guide conformational analysis .
Q. What strategies optimize the bioactivity profile of 3-azabicyclohexane derivatives in CNS-targeted therapies?
- Methodological Answer : Structure-activity relationship (SAR) studies using pharmacophore models highlight the importance of substituents on the bicyclic core. For triple reuptake inhibitors, alkoxyalkyl or aryl groups at position 6 improve blood-brain barrier penetration (B/B > 4 in rats). Microdialysis and in vivo efficacy models (e.g., forced swim test) validate target engagement .
Q. How do researchers validate target engagement and functional selectivity in vivo for azabicyclohexane-based inhibitors?
- Methodological Answer : Orthosteric vs. allosteric binding is assessed via radioligand displacement assays (e.g., [³H]LY341495 for mGlu2/3 receptors). In vivo, brain/plasma ratios (>4:1) and receptor occupancy (PET imaging) confirm CNS penetration. Functional selectivity is demonstrated using cell-based assays with chimeric receptors (e.g., mGlu2 vs. mGlu3) .
Q. What catalytic systems are effective for asymmetric synthesis of enantiopure azabicyclohexane derivatives?
- Methodological Answer : Pd-catalyzed asymmetric allylic alkylation (AAA) with chiral ligands (e.g., BINAP) achieves >90% ee for intermediates like tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Enzymatic resolution using lipases (e.g., CAL-B) is an alternative for hydrolyzing racemic esters .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar azabicyclohexanes?
- Methodological Answer : Variations in activity often stem from differences in stereochemistry or salt forms (e.g., hydrochloride vs. methanesulfonate). Cross-validate assays using standardized protocols (e.g., CEREP panels for off-target profiling). For example, (1R,5S,6R)-3-azabicyclo derivatives show distinct DAT/SERT/NET inhibition ratios compared to (1S,5R) enantiomers .
Q. Why do solubility predictions for azabicyclohexane derivatives sometimes conflict with experimental data?
- Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate the impact of crystal packing or hydrochloride salt formation. Experimental determination via shake-flask method (pH 1–7.4) with UV/vis or LC-MS quantification is recommended. For example, rel-(1R,5S,6r)-3-azabicyclo derivatives show pH-dependent solubility shifts due to protonation of the tertiary amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
